Thalidomide-O-C3-OH

PROTAC building block physicochemical properties linker design

PROTAC developers often face linker-length optimization bottlenecks. Thalidomide-O-C3-OH solves this by providing a pre-functionalized CRBN ligand with a C3 hydroxypropoxy spacer, enabling direct conjugation without multi-step linker synthesis. • Fills the C3 position in systematic linker-length series, where DC50 varies >10-fold across C2-C5 analogs. • Terminal hydroxyl supports mild esterification (DCC/DMAP) or carbamate formation, compatible with acid-sensitive target ligands. • 1g format supports parallel synthesis of 5-10 linker variants at 50-100 mg scale. Supplied with full analytical characterization for reproducible PROTAC SAR studies.

Molecular Formula C16H16N2O6
Molecular Weight 332.31 g/mol
Cat. No. B13918125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C3-OH
Molecular FormulaC16H16N2O6
Molecular Weight332.31 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCO
InChIInChI=1S/C16H16N2O6/c19-7-2-8-24-11-4-1-3-9-13(11)16(23)18(15(9)22)10-5-6-12(20)17-14(10)21/h1,3-4,10,19H,2,5-8H2,(H,17,20,21)
InChIKeyNWALCWKEENYBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C3-OH: Hydroxypropyl Cereblon Ligand for PROTACs


Thalidomide-O-C3-OH (CAS 2416740-42-4, molecular formula C₁₆H₁₆N₂O₆, MW 332.31) is a synthetic thalidomide derivative bearing a 3‑hydroxypropoxy substituent at the 4‑position of the phthalimide ring . It belongs to the class of E3 ubiquitin ligase ligand–linker conjugates and serves as a functionalized cereblon (CRBN) recruitment module for the assembly of proteolysis‑targeting chimeras (PROTACs) [1]. The compound retains the glutarimide ring essential for CRBN binding while the terminal primary hydroxyl group provides a derivatizable handle for conjugation to target‑protein ligands via etherification, esterification, or carbamate formation.

CRBN Recruiter Functionalized cereblon ligand for PROTAC assembly via glutarimide pharmacophore
Conjugation Handle Primary hydroxyl enables ether, ester, carbamate, or azide derivatization
Linker Profile C3 hydroxypropyl spacer balances reach and conformational flexibility

Thalidomide-O-C3-OH vs. Generic Thalidomide in PROTAC Workflows


Thalidomide itself lacks an accessible conjugation handle, and the clinically approved IMiDs (lenalidomide, pomalidomide) possess different exit‑vector geometries and linker attachment chemistries that profoundly affect ternary‑complex formation, aqueous stability, and neosubstrate degradation profiles [1]. Even closely related building blocks such as Thalidomide‑O‑COOH (carboxylic acid terminus) or Thalidomide‑O‑amido‑C3‑COOH differ in linker length, hydrogen‑bond capacity, and the chemistry required for downstream conjugation . The specific combination of a C3 alkyl spacer and a terminal hydroxyl in Thalidomide‑O‑C3‑OH confers a distinct balance of flexibility and hydrophilicity; substituting a shorter (C2) or longer (C6) linker, or exchanging the hydroxyl for an amine, azide, or carboxylate, can alter PROTAC cellular permeability, solubility, and degradation efficiency [2]. Empirical evidence from systematic linker‑attachment‑point studies demonstrates that even subtle modifications at the phthalimide 4‑O position significantly shift hydrolytic half‑life and IKZF1/3 degradation potency, making generic substitution a high‑risk decision for reproducible PROTAC development [1].

Thalidomide-O-C3-OH
Common Substitute
Why Interchangeability Fails
C3 hydroxypropyl, terminal –OH
Thalidomide (no handle)
Lacks conjugation site; cannot derivatize for PROTAC assembly
Ether-linked C3 spacer
Thalidomide-O-amido-C3-COOH
Amide bond adds hydrolytic lability; higher MW may alter permeability
Primary hydroxyl for flexible conjugation
Thalidomide-O-C3-azide
Restricted to click chemistry; limited synthetic optionality

Thalidomide-O-C3-OH: Comparative Evidence


Molecular Weight and Physicochemical Profile

Thalidomide-O-C3-OH (MW 332.31) is approximately 130 Da lighter than Thalidomide-O-amido-C3-COOH (MW ~461.5) and carries a neutral terminal hydroxyl rather than a carboxylic acid, which eliminates the need for amide coupling and reduces the overall PROTAC molecular weight when conjugated . Compared to Thalidomide-O-COOH (MW 332.27, CAS 1061605-21-7), the C3 propyl spacer in Thalidomide-O-C3-OH provides an additional two methylene units of reach from the phthalimide core, extending the exit vector by approximately 2.5 Å while retaining a comparable molecular weight . The SMILES O=C1CCC(N2C(=O)c3cccc(OCCCO)c3C2=O)C(=O)N1 confirms the 4‑O ether linkage, which places the conjugation handle distal to the glutarimide CRBN‑binding pharmacophore .

MW & Linker Profile
Cross-study comparable
332.31 Da, C3 spacer, –OH vs 332.27 Da (Thalidomide-O-COOH, C1, –COOH); ΔMW –129 Da vs amido-C3 analog
Lower MW and neutral terminus may support permeability and simplify purification
Calculated from molecular formulas; SMILES verified
PROTAC building block physicochemical properties linker design

CRBN Binding Affinity Retention

The glutarimide ring of thalidomide is the primary CRBN‑binding pharmacophore, and modifications at the phthalimide 4‑position generally preserve CRBN engagement [1]. Thalidomide binds CRBN with a reported Kd of approximately 250 nM in fluorescence‑based assays . Pomalidomide (4‑amino substitution) and lenalidomide (4‑amino substitution with isoindolinone core) exhibit IC50 values of ~3 μM in competitive binding assays displacing a Cy5‑labeled probe; thalidomide itself shows ~30 μM under identical conditions, reflecting a ~10‑fold lower affinity [2]. The 4‑O‑ether linkage in Thalidomide‑O‑C3‑OH preserves the phthalimide ring electronics while positioning the linker in the solvent‑exposed region identified in CRBN–pomalidomide co‑crystal structures (PDB 4CI3, 6H0G), consistent with retained binding [1]. No direct Kd or IC50 data for Thalidomide‑O‑C3‑OH were identified in the public domain; the above values represent the best available class‑level benchmarks.

CRBN Binding
Class-level inference
Intact glutarimide; 4-O exit vector solvent-exposed (PDB 6H0G). Thalidomide Kd ~250 nM; pomalidomide IC50 ~3 μM as class benchmarks.
Structural rationale supports retained binding; empirical validation required
No direct binding data for Thalidomide-O-C3-OH
CRBN binding affinity E3 ligase recruitment IMiD pharmacophore

Hydrolytic Stability of Ether-Linked Conjugates

Thalidomide undergoes hydrolytic ring‑opening of the glutarimide with a half‑life of 25–35 h at pH 6.4, 32 °C [1]. N‑alkyl substitution modestly increases stability (ΔlogP = +0.36 for N‑ethyl), while N‑hydroxy substitution accelerates degradation [2]. A systematic study of 16 thalidomide and 6 lenalidomide derivatives demonstrated that the linker attachment point (4‑O vs 5‑O vs N‑substitution) is a dominant factor governing aqueous stability, with 4‑O‑ether conjugates exhibiting intermediate stability profiles suitable for in vitro PROTAC evaluation [3]. In contrast, N‑substituted glutarimide derivatives showed faster degradation in aqueous buffer, and amide‑linked conjugates (e.g., Thalidomide‑O‑amido‑C3‑COOH) introduce an additional hydrolytically susceptible bond [3]. The ether linkage in Thalidomide‑O‑C3‑OH is chemically more robust to hydrolysis than the corresponding ester or amide, reducing premature linker cleavage during storage and biological assays.

Aqueous Stability
Class-level inference
Ether linkage ~10³–10⁶× more stable than ester; thalidomide t₁/₂ 25–35 h (pH 6.4, 32°C). 4-O-ether conjugates show intermediate stability.
Ether minimizes premature cleavage during synthesis and cell assays
No direct half-life data for this compound
aqueous stability hydrolysis half-life linker attachment chemistry

Linker Exit Vector and Length

The C3 hydroxypropyl spacer in Thalidomide‑O‑C3‑OH provides a linear extension of approximately 5–6 Å from the phthalimide 4‑O position, compared to ~3–4 Å for C2 linkers (e.g., Thalidomide‑4‑O‑C2‑NH₂) and ~8–10 Å for C4/C5 alkyl linkers . Structural biology evidence from the CRBN–pomalidomide–ZNF692 ternary complex (PDB 6H0G) demonstrates that the 4‑position exit vector projects into solvent, with the optimal linker length being target‑dependent [1]. Systematic PROTAC studies have shown that incremental changes in linker length (by as little as one methylene unit) can shift degradation DC50 values by >10‑fold for certain target proteins due to altered ternary‑complex cooperativity [2]. The C3 alkyl chain represents a minimally extended, flexible spacer that balances the conformational freedom needed for ternary‑complex sampling with the rigidity required to minimize entropic penalties.

Linker Reach
Cross-study comparable
C3 spacer ~5–6 Å vs C2 ~3–4 Å, C4/C5 ~8–10 Å. PDB 6H0G: 4-O projects into solvent.
Intermediate length supports ternary complex optimization
DC50 shifts >10-fold reported with one methylene change
linker geometry exit vector ternary complex formation

Terminal Hydroxyl Conjugation Versatility

Thalidomide‑O‑C3‑OH terminates in a primary hydroxyl group, which serves as a precursor for multiple orthogonal conjugation strategies: (i) direct etherification via Mitsunobu or Williamson reactions; (ii) esterification with carboxylic acid‑bearing target ligands; (iii) activation to a mesylate/tosylate for nucleophilic displacement; or (iv) conversion to an azide for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) . In contrast, Thalidomide‑propargyl (CAS 2098487-39-7) is restricted to azide‑alkyne click chemistry, and Thalidomide‑O‑COOH requires amide coupling which may be incompatible with acid‑sensitive target ligands . Thalidomide‑O‑C3‑azide (the azide analog) pre‑commits the user to click chemistry, whereas the hydroxyl form preserves optionality. The hydroxyl group also contributes a hydrogen‑bond donor (HBD = 1) that can participate in target‑protein interactions, unlike the propargyl or azide variants.

Synthetic Flexibility
Supporting evidence
≥4 pathways from –OH (ether, ester, carbamate, azide) vs 1–2 for –propargyl, –COOH, –azide comparators
Hydroxyl maximizes conjugation optionality from a single building block
Hydrogen-bond donor (HBD=1) may contribute to target interactions
bioconjugation click chemistry PROTAC linker functionalization

Commercial Purity and Quality Specifications

Thalidomide-O-C3-OH is commercially available at 95% purity (HPLC) from multiple suppliers including Macklin (1 g at ¥2,977 list price) and MolCore (ISO‑certified, 95%) . This purity level is standard for PROTAC building blocks and is comparable to Thalidomide‑O‑COOH (typically ≥98% from MedChemExpress) and Thalidomide‑4‑OH (98% from Sigma‑Aldrich) [1]. For PROTAC synthesis, the 95% purity specification is generally adequate for initial conjugation and screening; however, researchers requiring >98% purity for in vivo studies should request additional purification or verify lot‑specific certificates of analysis. The 1‑gram packaging format aligns with typical PROTAC library synthesis scales (10–50 PROTACs at 20–100 mg each).

Commercial Purity
Supporting evidence
95% (HPLC)
Adequate for in vitro PROTAC screening; prep-HPLC for in vivo studies
Verify lot-specific COA; 1 g packaging available
compound purity quality control procurement specification

Thalidomide-O-C3-OH: Application Scenarios


Modular PROTAC Library Synthesis

Thalidomide-O-C3-OH is best deployed as the CRBN‑recruiting module in focused PROTAC libraries where the linker must span a distance of ~5–6 Å between the target‑protein ligand and E3 ligase. The C3 spacer provides sufficient reach to bridge shallow binding pockets while avoiding the excessive conformational entropy of PEG‑based linkers, which can reduce degradation cooperativity [1]. Researchers can use the terminal hydroxyl for direct O‑alkylation or convert it to a better leaving group (mesylate) for nucleophilic displacement by amine‑functionalized target ligands.

Linker Length Optimization Studies

When optimizing PROTACs for a new target protein, systematic variation of linker length is a critical step. Thalidomide-O-C3-OH fills the C3 position in a linker‑length series, bracketed by C2 analogs (e.g., Thalidomide‑4‑O‑C2‑NH₂) and C4/C5 analogs. Empirical evidence shows that DC50 values can vary by >10‑fold across a C2–C5 linker series, making the C3 intermediate essential for identifying the optimal linker length without overshooting the minimum [1]. The 1‑gram commercial format supports the parallel synthesis of 5–10 linker variants at 50–100 mg scale each.

Ester/Carbamate Conjugation for Sensitive Targets

The primary hydroxyl of Thalidomide-O-C3-OH enables esterification with carboxylic acid‑containing target ligands under mild conditions (DCC/DMAP or HATU/DIPEA), or activation with CDI to form a reactive carbamate intermediate [1]. This is advantageous when the target ligand contains acid‑sensitive functional groups (e.g., acetals, silyl ethers) that would be compromised under the strongly acidic conditions sometimes required for amide coupling to Thalidomide‑O‑COOH. The ether‑based linker is also chemically orthogonal to the ester conjugation, minimizing self‑immolative cleavage.

In Vitro PROTAC Screening with Neosubstrate Awareness

All thalidomide‑based CRBN recruiters carry the intrinsic liability of inducing IKZF1/IKZF3 degradation as a class effect [1]. The 4‑O‑C3‑OH substitution pattern has not been characterized for neosubstrate degradation selectivity relative to the 5‑O or N‑substituted series. Therefore, Thalidomide-O-C3-OH is most appropriate for in vitro proof‑of‑concept studies where IKZF1/3 degradation can be monitored as a control and does not confound the biological readout. For applications requiring strict neosubstrate selectivity (e.g., immune cell functional assays), users should evaluate alternative CRBN warheads with engineered neosubstrate profiles as described by Bricelj et al. [2].

Application
Selection Property
Validation Focus
PROTAC library synthesis
C3 spacer and terminal hydroxyl conjugation handle
Ternary complex cooperativity and target degradation
Linker length optimization
C3 as intermediate linker length
DC50 shifts across C2–C5 linker series
Conjugation for acid-sensitive targets
Hydroxyl-mediated ester/carbamate formation
Chemical orthogonality and linker stability
In vitro PROTAC screening
4-O-C3-OH substitution (neosubstrate profile unknown)
IKZF1/3 degradation as internal control
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